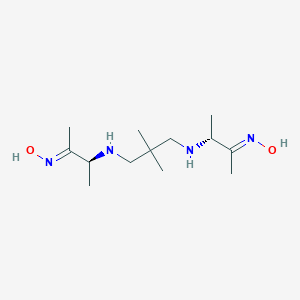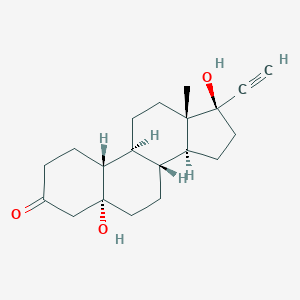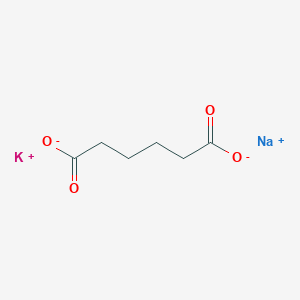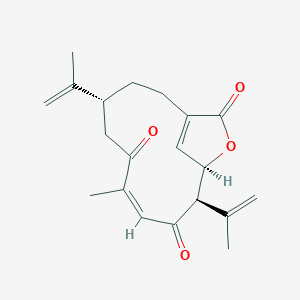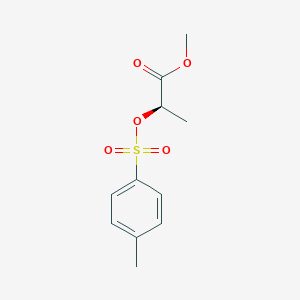
Caustinerf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caustinerf, also known as Calcium Hydroxide, is a chemical compound used in various scientific research applications. It is a white, odorless powder that has been used for decades in dentistry for its antimicrobial and tissue-dissolving properties. Caustinerf is widely used in the field of chemistry and biology due to its unique properties and effectiveness in various laboratory experiments.
Wirkmechanismus
Caustinerf works by raising the pH of the surrounding environment, which can have a variety of effects on biological systems. In cell culture experiments, it can help to maintain the pH of the culture medium, which is essential for the growth and survival of cells. In chemical reactions, it can act as a catalyst or a reactant, depending on the specific experiment.
Biochemische Und Physiologische Effekte
Caustinerf has several biochemical and physiological effects on organisms. It has been shown to have antimicrobial properties, which can help to prevent bacterial contamination in cell culture experiments. It also has tissue-dissolving properties, which can be useful in certain medical procedures, such as root canal treatments in dentistry.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Caustinerf in laboratory experiments is its effectiveness in maintaining the pH of the surrounding environment. This is particularly important in cell culture experiments, where maintaining the pH of the culture medium is essential for the growth and survival of cells. Another advantage is its antimicrobial properties, which can help to prevent bacterial contamination in experiments.
One of the limitations of using Caustinerf in laboratory experiments is its high alkalinity, which can be harmful to cells and tissues. It can also be difficult to handle, as it can cause skin irritation and respiratory problems if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of Caustinerf in scientific research. One area of interest is its potential use in the development of new antimicrobial agents, as it has been shown to have effective antimicrobial properties. Another area of interest is its use in tissue engineering, as it has tissue-dissolving properties that could be useful in the development of new medical treatments.
In conclusion, Caustinerf is a valuable chemical compound that has many applications in scientific research. Its unique properties and effectiveness in various laboratory experiments make it a valuable tool for researchers in the fields of chemistry and biology. With further research and development, Caustinerf has the potential to be used in a variety of new applications, making it an exciting area of research for scientists.
Synthesemethoden
Caustinerf is synthesized by adding water to calcium oxide, which results in a highly alkaline solution. The solution is then filtered to remove any impurities, and the resulting product is a white, powdery substance that is commonly used in scientific research.
Wissenschaftliche Forschungsanwendungen
Caustinerf is used extensively in scientific research, particularly in the fields of chemistry and biology. It is used as a reagent in various experiments, such as the synthesis of organic compounds and the analysis of biological samples. It is also used in cell culture experiments to maintain the pH of the culture medium and to prevent bacterial contamination.
Eigenschaften
CAS-Nummer |
100016-73-7 |
|---|---|
Produktname |
Caustinerf |
Molekularformel |
C17H23ClO3 |
Molekulargewicht |
310.8 g/mol |
IUPAC-Name |
4-chlorophenol;formaldehyde;1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O.C6H5ClO.CH2O/c1-9(2)7-4-5-10(9,3)8(11)6-7;7-5-1-3-6(8)4-2-5;1-2/h7H,4-6H2,1-3H3;1-4,8H;1H2 |
InChI-Schlüssel |
BPBFTWFEDDZSSY-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2)C)C.C=O.C1=CC(=CC=C1O)Cl |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)C)C.C=O.C1=CC(=CC=C1O)Cl |
Synonyme |
camphor - formaldehyde - para-chlorophenol camphor, formaldehyde, para-chlorophenol drug combination caustinerf |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



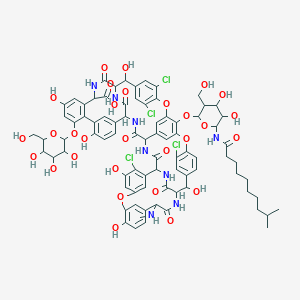
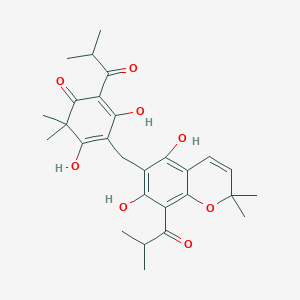
![N-[2-[[3-[4-[2-[2-(cyclopropylmethoxy)ethoxy]ethyl]phenoxy]-2-hydroxypropyl]amino]ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B24652.png)
